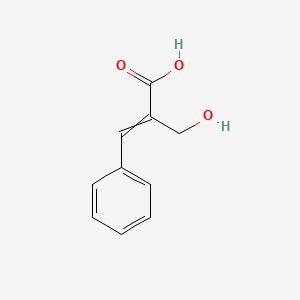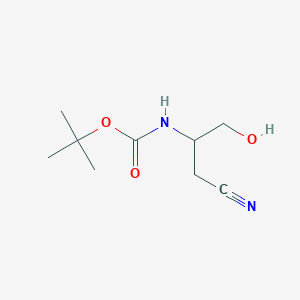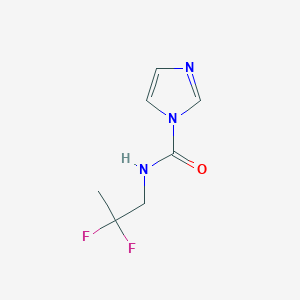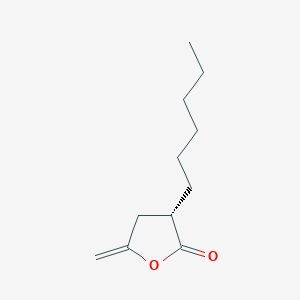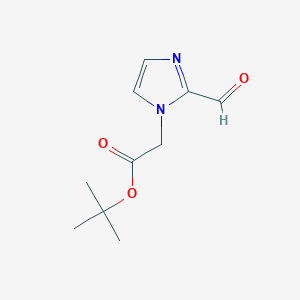![molecular formula C12H11ClN2O B8536266 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol](/img/structure/B8536266.png)
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is an organic compound that features a phenol group and a chloropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol typically involves the reaction of 2-amino-6-chloropyridine with salicylaldehyde in the presence of a catalyst such as piperidine. The reaction is carried out in ethanol under reflux conditions for several hours. Upon cooling, the product crystallizes out of the solution .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or reagents like sodium borohydride can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry and as an intermediate in organic synthesis.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of 2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes . The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
- **2-[(6-Chloropyridin-2-ylamino)methyl]pyridine
- **2-[(6-Chloropyridin-2-ylamino)methyl]aniline
- **2-[(6-Chloropyridin-2-ylamino)methyl]benzene
Uniqueness
2-[[(6-chloro-2-pyridinyl)amino]methyl]Phenol is unique due to its combination of a phenol group and a chloropyridine moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a versatile compound for research and industrial applications .
Properties
Molecular Formula |
C12H11ClN2O |
|---|---|
Molecular Weight |
234.68 g/mol |
IUPAC Name |
2-[[(6-chloropyridin-2-yl)amino]methyl]phenol |
InChI |
InChI=1S/C12H11ClN2O/c13-11-6-3-7-12(15-11)14-8-9-4-1-2-5-10(9)16/h1-7,16H,8H2,(H,14,15) |
InChI Key |
HNUSBGWZEVHQRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC2=NC(=CC=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[6-(Piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]-1,3-thiazol-2-amine](/img/structure/B8536185.png)
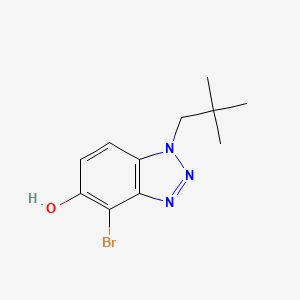
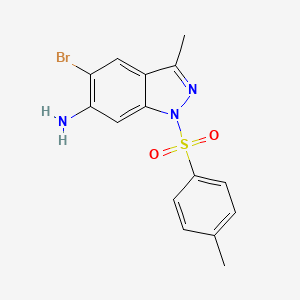
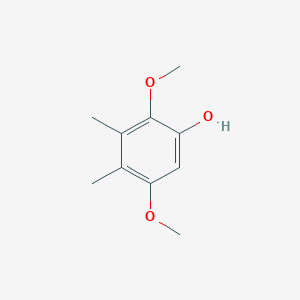
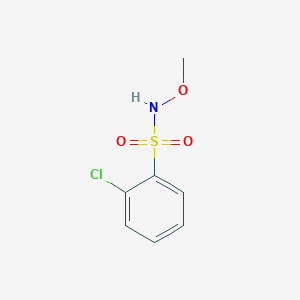
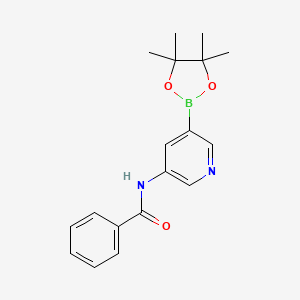
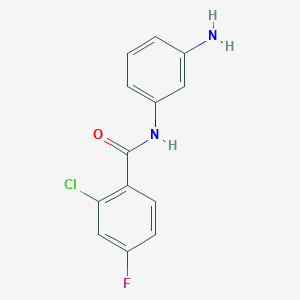
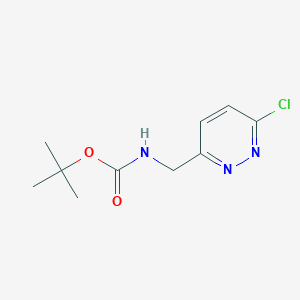
![5-{2-[4-(2-Fluorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B8536240.png)
